molecular formula C11H16O3 B14597056 7,7-Dimethyl-1-oxaspiro[4.5]decane-2,6-dione CAS No. 61188-10-1

7,7-Dimethyl-1-oxaspiro[4.5]decane-2,6-dione

Katalognummer: B14597056
CAS-Nummer: 61188-10-1
Molekulargewicht: 196.24 g/mol
InChI-Schlüssel: ADSTVKVDBFMUAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,7-Dimethyl-1-oxaspiro[45]decane-2,6-dione is a chemical compound with the molecular formula C10H14O3 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-1-oxaspiro[4.5]decane-2,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with a diol in the presence of an acid catalyst to form the spiro compound. The reaction conditions often include moderate temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

7,7-Dimethyl-1-oxaspiro[4.5]decane-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

7,7-Dimethyl-1-oxaspiro[4.5]decane-2,6-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7,7-Dimethyl-1-oxaspiro[4.5]decane-2,6-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the context in which the compound is used, such as in biological systems or industrial processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
  • (2R,5S)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-7-one

Uniqueness

7,7-Dimethyl-1-oxaspiro[4.5]decane-2,6-dione is unique due to its specific spiro structure and the presence of two methyl groups at the 7-position. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .

Eigenschaften

CAS-Nummer

61188-10-1

Molekularformel

C11H16O3

Molekulargewicht

196.24 g/mol

IUPAC-Name

7,7-dimethyl-1-oxaspiro[4.5]decane-2,6-dione

InChI

InChI=1S/C11H16O3/c1-10(2)5-3-6-11(9(10)13)7-4-8(12)14-11/h3-7H2,1-2H3

InChI-Schlüssel

ADSTVKVDBFMUAK-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC2(C1=O)CCC(=O)O2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.